N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7, a 4-oxo moiety, and a 2-fluorophenyl carboxamide group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-6-7-14-18-8-11(16(22)20(14)9-10)15(21)19-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNNPHKCIGZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluoroaniline.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound has been evaluated for its anticancer properties, demonstrating promising activity against various cancer cell lines. Studies indicate that it functions as an inhibitor of specific kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).
Anticancer Properties
Recent research highlights the compound's ability to inhibit cell proliferation in several cancer types:
- Cell Lines Tested : The compound showed significant growth inhibition percentages (GI%) across multiple cancer cell lines including lung carcinoma (HOP-92, NCI-H460) and renal carcinoma (ACHN) with GI% values reaching up to 71.8% and 66.02%, respectively .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to the active sites of CDK2 and TRKA, demonstrating a comparable binding affinity to established inhibitors like milciclib and repotrectinib. This interaction is crucial for its inhibitory effects on cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is essential for optimizing its efficacy:
| Structural Feature | Effect on Activity |
|---|---|
| 2-Fluorophenyl Group | Enhances binding affinity to target kinases |
| Methyl Substituent | Contributes to overall stability and solubility |
| Carbonyl Functional Group | Critical for biological activity through hydrogen bonding interactions |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
Study on Renal Carcinoma
In a study involving RFX 393 renal carcinoma cells, the compound exhibited significant cytotoxicity with an IC50 value of 11.70 µM. The treatment led to cell cycle arrest in the G0–G1 phase, indicating its potential to halt cancer progression by disrupting normal cell cycle regulation .
Evaluation Against Multiple Cancer Types
A comprehensive evaluation across 56 different cancer cell lines revealed that the compound could achieve a mean GI% of 43.9%, showcasing its broad-spectrum anticancer activity. These findings suggest that it may serve as a lead compound for further development in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound shares a pyrido[1,2-a]pyrimidine backbone with derivatives reported in recent literature and patents. Key analogs include:
Key Observations:
Substituent Position and Halogen Effects: The 2-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in BK11986. The meta vs. ortho substitution on the phenyl ring alters electronic and steric profiles, which could influence solubility and metabolic stability.
Core Heterocycle Variations :
- The patent compound in replaces the pyrido[1,2-a]pyrimidine core with a pyrido[1,2-b]pyridazine system, introducing a different nitrogen arrangement and a fused furan ring. This structural divergence likely impacts conformational flexibility and binding interactions .
Biological Activity
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 877649-59-7) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its potential applications in drug design and development.
The molecular formula of this compound is CHFNO, with a molecular weight of 297.28 g/mol. The presence of the fluorine atom in the structure is believed to significantly influence its biological activity, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 297.28 g/mol |
| CAS Number | 877649-59-7 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that this compound may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance, it has shown notable activity against lung carcinoma (e.g., HOP-92 and NCI-H460) and renal cancer cell lines (e.g., ACHN), with growth inhibition percentages reaching up to 71.8% and 66.02%, respectively .
Table 1: Growth Inhibition Percentages Against Cancer Cell Lines
| Cell Line | Growth Inhibition (%) |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.02 |
| ACHN | 66.02 |
Mechanistic Studies
Further mechanistic studies indicate that this compound induces cell cycle arrest at the G0–G1 phase and promotes apoptosis in treated cancer cells. This was evidenced by flow cytometry analysis showing an increase in cell populations in the G0–G1 phase post-treatment compared to control groups .
Table 2: Cell Cycle Distribution Changes Post-Treatment
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0–G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
Case Studies
A study conducted on a series of pyridopyrimidine derivatives, including this compound, revealed that this compound exhibited a high binding affinity to CDK2 and TRKA kinases, which are crucial for cancer cell proliferation and survival .
Example Case Study: CDK2 Inhibition
In a comparative study, this compound was evaluated alongside established CDK inhibitors such as milciclib. The results indicated that this compound demonstrated comparable inhibitory effects on CDK2 with an IC value indicative of its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
